Stereochemical Identity: (S,S) vs. (R,S) Diastereomer — Impact on Chiral Pharmacophore Construction
The target compound possesses (S)-configuration at both the piperidine 3-position and the alaninyl α-carbon, yielding the (S,S) diastereomer with InChI Key VDJGRMUBMCCAKV-ZFWWWQNUSA-N . Its (R,S) diastereomer (CAS 1401665-03-9), in which the piperidine C3 adopts (R)-configuration while the alaninyl moiety retains (S), has InChI Key VDJGRMUBMCCAKV-DZGCQCFKSA-N [1]. Although the two diastereomers share identical molecular formula (C17H25N3O3), molecular weight (319.40 g/mol), TPSA (75.87 Ų), and computed LogP (1.5932), they are structurally distinct diastereomers — not enantiomers — and therefore exhibit different spatial vectors for the alaninyl-N-methyl side chain relative to the piperidine ring [1]. In medicinal chemistry, diastereomeric aminopiperidine intermediates produce ligands with divergent binding geometries; patents in the aminopiperidine antibacterial and CNS receptor antagonist space explicitly establish that piperidine C3 configuration is a critical determinant of target engagement [2].
| Evidence Dimension | Absolute stereochemistry at piperidine C3 position |
|---|---|
| Target Compound Data | (3S) configuration; InChI Key VDJGRMUBMCCAKV-ZFWWWQNUSA-N; SMILES C[C@H](N)C(=O)N(C)[C@H]1CCCN(C1)C(=O)OCC1=CC=CC=C1 |
| Comparator Or Baseline | (R,S) diastereomer (CAS 1401665-03-9): (3R) configuration; InChI Key VDJGRMUBMCCAKV-DZGCQCFKSA-N; SMILES C[C@H](N)C(=O)N(C)[C@@H]1CCCN(C1)C(=O)OCC1=CC=CC=C1 |
| Quantified Difference | Diastereomeric relationship; identical MW (319.40), TPSA (75.87 Ų), LogP (1.5932), but distinct 3D pharmacophore orientation. Both available at 98% purity (Leyan). |
| Conditions | Stereochemical assignment confirmed by SMILES notation, InChI Key stereochemistry layer, and independent CAS registry numbers (1401667-93-3 vs. 1401665-03-9). Vendor: Leyan, Fluorochem. |
Why This Matters
Selection of the correct diastereomer is essential when constructing stereochemically defined compound libraries targeting chiral biological receptors; procurement of the incorrect diastereomer leads to invalid SAR and wasted synthesis cycles.
- [1] PubChem CID 66564871. (R)-3-[((S)-2-Amino-propionyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester, CAS 1401665-03-9. InChI Key: VDJGRMUBMCCAKV-DZGCQCFKSA-N. IUPAC: benzyl (3R)-3-[[(2S)-2-aminopropanoyl]-methylamino]piperidine-1-carboxylate. View Source
- [2] Patent WO03064421A1 (EP 1470125 A1). Aminopiperidine derivatives useful in methods of treatment of bacterial infections in mammals. Published 2003. Establishes stereochemical dependence of antibacterial activity on piperidine C3 configuration. View Source
